molecular formula C10H6O5 B095111 1-Benzofuran-2,3-dicarboxylic acid CAS No. 131-76-0

1-Benzofuran-2,3-dicarboxylic acid

Cat. No. B095111
CAS RN: 131-76-0
M. Wt: 206.15 g/mol
InChI Key: FAEMVAVNTRSKEZ-UHFFFAOYSA-N
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Description

1-Benzofuran-2,3-dicarboxylic acid is a dicarboxylic acid ligand known for its ability to form organometallic complexes with various metal ions. It features an intramolecular hydrogen bond between the two carboxyl groups and, in its monoanionic form, can form supramolecular adducts with different organic and inorganic cations. The aromatic benzofuran residue of this compound provides a flat, planar structure that facilitates pi-pi stacking interactions and hydrogen bonding in crystal structures .

Synthesis Analysis

The synthesis of benzofuran derivatives has been explored in several studies. A novel and facile synthesis of benzofuran derivatives involves the one-pot reaction of ethyl 2-(chloromethyl)benzo[h]quinoline-3-carboxylate with various substituted salicylaldehydes, yielding a series of heterocyclic systems . Another approach uses acrolein dimer and 1,3-dicarbonyl compounds catalyzed by Lewis acids and N-bromosuccinimide as an oxidizing agent to synthesize 2,3-disubstituted benzofurans . Additionally, libraries based on benzofuran scaffolds have been synthesized using salicylaldehydes, aryl boronic acids or halides, and primary or secondary amines, resulting in compounds with varied physicochemical properties . The synthesis of benzofuran-2-carboxylic acid itself has been achieved using salicylaldehyde, ethyl chloroacetate, and K2CO3 with KI as a catalyst, yielding a product with 98% purity .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives has been characterized using various spectroscopic methods and theoretical calculations. Density Functional Theory (DFT) calculations have been used to optimize the structure and investigate the electronic and vibrational properties of benzofuran-carboxylic acids derivatives. These studies include molecular docking, Hirshfeld surfaces, topological analysis, and natural bond orbital studies, which help in understanding the weak intermolecular interactions within these molecules .

Chemical Reactions Analysis

Benzofuran derivatives participate in various chemical reactions, forming complex structures. For instance, the construction of benzofuran-3(2H)-one scaffolds with a quaternary center has been achieved via Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids . The reactivity of benzofuran derivatives is further elucidated through molecular electrostatic potential and frontier molecular orbitals analysis, which provide insights into potential reaction pathways and interactions with other molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The synthesis protocols aim to produce lead-like compounds with molecular weights ranging from 299-421 and calculated octanol/water partition coefficients of 1.9-4.7, indicating a range of hydrophobicity that could be important for their biological activity . The crystal packing of these compounds reveals the importance of pi-pi stacking and hydrogen bonding, which are significant for the stability and interactions of the molecules . The biological activities of benzofuran-carboxylic acids have been studied through molecular docking, suggesting potential inhibitory effects against cancer and microbial diseases .

Scientific Research Applications

Anticancer Activity

  • Scientific Field: Medical Research, Oncology .
  • Application Summary: Some substituted benzofurans have shown significant anticancer activities . For example, compound 36 was found to have significant cell growth inhibitory effects on different types of cancer cells .
  • Results: The inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR (56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (40.87% and 80.92% respectively), and others .

Antioxidant Activity

  • Scientific Field: Biochemistry .
  • Application Summary: The 1,3-benzofuran derivatives have very similar antioxidant activities .
  • Results: The 1,3-benzofuran derivatives have EC50 values of 8.57, 9.72, 8.27 and 10.59 mM, respectively .

Crystal Engineering

  • Scientific Field: Material Science .
  • Application Summary: 1-Benzofuran-2,3-dicarboxylic acid (BFDC) has been used in crystal engineering to form co-crystals with bipyridyl ligands, discrete complexes and coordination polymers with metal ions .
  • Methods of Application: BFDC forms trimeric 2:1 hydrogen-bonded assemblies with bipyridyl moieties, associated with the transfer of two protons from the diacid to the bipyridyl . Reactions of the BFDC with d- and f-transition metal ions yielded either 2:2 (dimeric) or 4:2 (tetrameric) discrete dinuclear metal–ligand complexes, as well as one-dimensional coordination polymers .
  • Results: Fourteen new crystalline compounds have been obtained and their structures characterized .

Natural Product Synthesis

  • Scientific Field: Organic Chemistry .
  • Application Summary: Benzofuran rings are found in many natural products, and their total synthesis has attracted much attention from synthetic organic chemists .
  • Results: Newly isolated natural products with complex structures are being studied, characterized and screened for possible biological activities .

Antimicrobial Activity

  • Scientific Field: Microbiology .
  • Application Summary: Some benzofuran derivatives have shown significant antimicrobial activities .
  • Results: Good antimicrobial activity was exhibited when the substituent on the 4-position of the benzofuran contained halogens or hydroxyl groups .

properties

IUPAC Name

1-benzofuran-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O5/c11-9(12)7-5-3-1-2-4-6(5)15-8(7)10(13)14/h1-4H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEMVAVNTRSKEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343399
Record name 1-Benzofuran-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzofuran-2,3-dicarboxylic acid

CAS RN

131-76-0
Record name 1-Benzofuran-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Benzofurandicarboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
HM Titi, I Goldberg - CrystEngComm, 2010 - pubs.rsc.org
This study evaluates the versatile supramolecular reactivity of the title dicarboxylic ligand (BFDC), via hydrogen bonding towards complementary organic ligands, and via metal–ligand …
Number of citations: 18 pubs.rsc.org
R Koner, I Goldberg - Acta Crystallographica Section C: Crystal …, 2009 - scripts.iucr.org
1-Benzofuran-2,3-dicarboxylic acid (C10H6O5) is a dicarboxylic acid ligand which can readily engage in organometallic complexes with various metal ions. This ligand is characterized …
Number of citations: 13 scripts.iucr.org
HM Titi, I Goldberg - Acta Crystallographica Section C: Crystal …, 2009 - scripts.iucr.org
The structure of 1-benzofuran-2,3-dicarboxylic acid (BFDC), C10H6O5, (I), exhibits an intramolecular hydrogen bond between one –COOH group and the other, while the second …
Number of citations: 6 scripts.iucr.org
R Koner, I Goldberg - Acta Crystallographica Section C: Crystal …, 2009 - scripts.iucr.org
The title compound, poly[bis[diaqualanthanum(III)]-tris(μ-1-benzofuran-2,3-dicarboxylato)], [La2(C10H4O5)3(H2O)4]n, was obtained under solvothermal conditions by reacting …
Number of citations: 12 scripts.iucr.org
R Koner, I Goldberg - Acta Crystallographica Section C: Crystal …, 2009 - scripts.iucr.org
(IUCr) Square-grid coordination networks of diaquabis(4,4′-bipyridyl)copper(II) crosslinked by hydrogen bonds through two monoanions of 1-benzofuran-2,3-dicarboxylic acid and five …
Number of citations: 10 scripts.iucr.org
R Koner, I Goldberg - Acta Crystallographica Section C: Crystal …, 2009 - scripts.iucr.org
The title compounds, [Cu(CHO2)2(C10H8N2)]n, (I), and {[Cu(C10H4O5)(C12H12N2)(H2O)2]·2H2O}n, (II), are composed of one-dimensional linear coordination polymers involving …
Number of citations: 13 scripts.iucr.org
A Drzewiecka, AE Koziol, T Pena Ruiz… - Structural Chemistry, 2012 - Springer
The selected derivatives of the 2- and 3-benzo[b]furancarboxylic acids were synthesized and their structures were studied using the X-ray crystallography and the computational …
Number of citations: 9 link.springer.com
T AdrianoáFernandes, A CatarinaáSousa - RSC Applied Interfaces, 2023 - pubs.rsc.org
This work describes the preparation, characterization, and antimicrobial properties of bioactive silver(I) and copper(II) coordination polymers (bioCPs) and derived biopolymer materials. …
Number of citations: 0 pubs.rsc.org
BCD Owoyemi - 2015 - repositorio.ufscar.br
Pharmaceutical cocrystals are multicomponent crystalline solids comprised of an active pharmaceutical ingredient (API) and one or more co-formers interacting through hydrogen …
Number of citations: 0 repositorio.ufscar.br
P Sarathi, S Padhi - Drug Development and Industrial Pharmacy, 2021 - Taylor & Francis
Most of the widely used drugs have problems associated with their oral bioavailability either due to their poor aqueous solubility or due to their poor permeability. Co-crystallization is an …
Number of citations: 4 www.tandfonline.com

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